9-Fold Higher Potency at Human TLR2/1 Compared to Pam2CSK4
In a direct head-to-head comparison using human TLR2/1-transfected SW620 cells, Pam3CSK4 (triacylated) exhibited an EC50 of 0.47 ng/mL (95% CI 0.28-0.79), whereas the diacylated analog Pam2CSK4 required a 9-fold higher concentration to achieve half-maximal activation (EC50 4.21 ng/mL, 95% CI 2.34-7.50) [1]. This quantifies the superior potency of Pam3CSK4 at the human TLR2/1 complex.
| Evidence Dimension | Potency (EC50) at human TLR2/1 |
|---|---|
| Target Compound Data | 0.47 ng/mL (95% CI 0.28-0.79) |
| Comparator Or Baseline | Pam2CSK4: 4.21 ng/mL (95% CI 2.34-7.50) |
| Quantified Difference | 9-fold (Pam3CSK4 more potent) |
| Conditions | SW620 cells transfected with human TLR2/1; dose-response curves |
Why This Matters
This nine-fold potency advantage ensures robust TLR2/1 activation at lower concentrations, reducing off-target effects and experimental costs in human immunology studies.
- [1] Irvine KL, Hopkins LJ, Gangloff M, Bryant CE. The molecular basis for recognition of bacterial ligands at equine TLR2, TLR1 and TLR6. Vet Res. 2013;44(1):50. View Source
